molecular formula C8H15ClN4 B2809629 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride CAS No. 1258650-58-6

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride

Cat. No. B2809629
M. Wt: 202.69
InChI Key: JQXUPCSHWUAKRF-UHFFFAOYSA-N
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Description

“(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1258650-58-6 . It has a molecular weight of 202.69 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6, and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution . The mixture reacts, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out . Impurities are removed to obtain the final product .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H14N4.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6,9H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 202.69 .

Scientific Research Applications

Analgesic Properties

Research has shown that derivatives of (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride possess potential analgesic properties. A study synthesized and evaluated the analgesic activity of these derivatives, indicating that specific structural modifications could lead to compounds with moderate analgesic effects compared to reference drugs like ketorolac (Demchenko et al., 2018).

Antibacterial Activity

Another application involves the synthesis of derivatives to study their antimicrobial activity against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Some derivatives were found to be more active than reference drugs, displaying broad spectrum antimicrobial activity and suggesting their potential in developing new antimicrobial drugs (Demchenko et al., 2021).

Herbicidal Activity

The compound has also been used to create derivatives with herbicidal activities. A study focusing on the design, synthesis, and biological evaluation of novel derivatives demonstrated moderate herbicidal activity against specific weeds, highlighting the compound's utility in agricultural research (Wang et al., 2006).

Anticonvulsant Activity

Furthermore, the synthesis of 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-ones and their evaluation for anticonvulsant activity revealed that some compounds exhibited significant efficacy in models of maximal electroshock (MES) test, offering a basis for further investigation into anticonvulsant drugs (Piao et al., 2012).

Synthetic Utility

The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds with potential biological activities. Its reactivity has been exploited in various synthetic pathways to develop compounds with diverse functional groups, indicating its importance in medicinal chemistry and drug design (Makei et al., 2004).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXUPCSHWUAKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride

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